molecular formula C7H6BrNO2 B1281301 5-Bromo-6-methoxynicotinaldehyde CAS No. 65873-73-6

5-Bromo-6-methoxynicotinaldehyde

Cat. No.: B1281301
CAS No.: 65873-73-6
M. Wt: 216.03 g/mol
InChI Key: VLMXWVKBXMBEQR-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxynicotinaldehyde (CAS 65873-73-6) is a pyridine derivative with a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol. The compound features a bromine atom at position 5, a methoxy group at position 6, and an aldehyde group at position 3 of the pyridine ring. This structural configuration renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The aldehyde group enables nucleophilic additions and condensations, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making it valuable for constructing complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxynicotinaldehyde typically involves the bromination of 6-methoxynicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for substitution reactions.

Major Products:

    Oxidation: 5-Bromo-6-methoxynicotinic acid.

    Reduction: 5-Bromo-6-methoxy-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-6-methoxynicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel therapeutic agents targeting various diseases .

Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary based on the specific derivative or conjugate being studied .

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 5-bromo-6-methoxynicotinaldehyde and related compounds.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Reactivity/Applications Notes
This compound 65873-73-6 C₇H₆BrNO₂ 216.03 Aldehyde, Methoxy 5-Bromo, 6-Methoxy Nucleophilic additions; cross-coupling reactions in drug synthesis .
5-Bromo-6-methoxynicotinic acid 41668-13-7 C₇H₆BrNO₃ 232.03 Carboxylic acid, Methoxy 5-Bromo, 6-Methoxy Precursor for amides/esters; limited utility in condensation reactions .
Methyl 5-bromo-6-methoxynicotinate 20826-04-4 C₈H₈BrNO₃ 260.06 Ester, Methoxy 5-Bromo, 6-Methoxy Hydrolyzes to acid; used in polymer chemistry .
6-Bromo-4-methylnicotinaldehyde 926294-07-7 C₇H₆BrNO 200.03 Aldehyde, Methyl 6-Bromo, 4-Methyl Reduced polarity; hydrophobic intermediates .
6-Bromo-5-fluoronicotinaldehyde 1227588-59-1 C₆H₃BrFNO 204.00 Aldehyde, Fluoro 6-Bromo, 5-Fluoro Enhanced metabolic stability; fluorinated drug candidates .
5-Bromo-6-hydroxynicotinic acid 29681-44-5 C₆H₄BrNO₃ 218.00 Carboxylic acid, Hydroxyl 5-Bromo, 6-Hydroxyl High solubility; QC applications in pharma .
6-Bromo-2-methoxynicotinic acid 884494-82-0 C₇H₆BrNO₃ 232.03 Carboxylic acid, Methoxy 6-Bromo, 2-Methoxy Positional isomer; distinct dipole for drug binding .

Functional Group Variations

Aldehyde vs. Carboxylic Acid/Ester

  • This compound’s aldehyde group (C₇H₆BrNO₂) enables condensation reactions (e.g., formation of Schiff bases) and participation in nucleophilic additions. In contrast, 5-bromo-6-methoxynicotinic acid (C₇H₆BrNO₃) and its methyl ester lack this reactivity but are better suited for derivatization into amides or esters, which are common in drug scaffolds .

Hydroxyl vs. Methoxy Groups

  • 5-Bromo-6-hydroxynicotinic acid (C₆H₄BrNO₃) replaces the methoxy group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This enhances solubility in aqueous media, making it preferable for analytical quality control (QC) in pharmaceutical manufacturing .

Substituent Position Isomerism

Bromine Position

  • 6-Bromo-4-methylnicotinaldehyde (C₇H₆BrNO) places bromine at position 6 instead of 5, altering the electronic distribution of the pyridine ring. This affects regioselectivity in subsequent reactions, such as electrophilic substitutions .
  • 6-Bromo-2-methoxynicotinic acid (C₇H₆BrNO₃) demonstrates how methoxy positioning (position 2 vs. 6) modifies the molecule’s dipole, influencing interactions with biological targets like enzymes or receptors .

Fluorine Substitution

  • 6-Bromo-5-fluoronicotinaldehyde (C₆H₃BrFNO) introduces fluorine at position 5, a strategy often employed in medicinal chemistry to improve metabolic stability and binding affinity through electron-withdrawing effects .

Molecular Weight and Polarity

  • Lower molecular weight compounds like 6-bromo-5-fluoronicotinaldehyde (204.00 g/mol) may exhibit better bioavailability compared to bulkier analogs (e.g., methyl ester at 260.06 g/mol).
  • Methoxy and hydroxyl groups increase polarity, impacting solubility and pharmacokinetics. For example, 5-bromo-6-hydroxynicotinic acid ’s hydroxyl group enhances water solubility, whereas methyl/methoxy groups reduce it .

Biological Activity

5-Bromo-6-methoxynicotinaldehyde (CAS No. 65873-73-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Structure : The compound features a bromine atom at the 5-position and a methoxy group at the 6-position of the nicotinaldehyde structure, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of 6-methoxynicotinaldehyde using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. The following table summarizes the synthetic routes:

Method Reagents Conditions
BrominationBromine, NBSAcetic acid or dichloromethane
OxidationKMnO₄, CrO₃Varies based on substrate
ReductionNaBH₄, LiAlH₄Anhydrous conditions
SubstitutionAmines, ThiolsPresence of base (NaOH, K₂CO₃)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Cellular Effects : The compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating enzyme activity.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various derivatives on AChE. The results indicated that specific modifications to the structure could enhance inhibitory potency, with IC50 values ranging from 12.8 to 365 μM for different derivatives .
  • Dynamic Combinatorial Chemistry Approach : Researchers utilized dynamic combinatorial libraries to explore the binding affinity of acylhydrazones derived from aldehydes similar to this compound. The findings highlighted the importance of structural variations in enhancing biological activity against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound Position of Bromine Biological Activity
This compound5Moderate AChE inhibition
5-Bromo-2-methoxynicotinaldehyde5Lower AChE inhibition
6-MethoxynicotinaldehydeNoneMinimal biological activity

Properties

IUPAC Name

5-bromo-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXWVKBXMBEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496057
Record name 5-Bromo-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65873-73-6
Record name 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65873-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methoxypyridine-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID70496057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(see Eur. J. Med. Chem.-Chim. Ther. 1977, 12, 531) 54.8 g (400 mMol) 6-methoxy-3-pyridinecarbaldehyde (Aldrich) are dissolved in 180 ml of acetic acid. 63.8 g (778 mMol) sodium acetate are added portionwise (slightly exothermic). Then a solution of 30 ml (582 mMol) of bromine in 120 ml of acetic acid is added dropwise during 30 min. The mixture is stirred for 5 h at 90° C., then cooled to RT and concentrated partially in vacuo. The residue is diluted with icewater, neutralized to pH 7.5 with 4 N NaOH and extracted with 4 portions of EtOAc. The organic layers are washed twice with water and brine, dried (Na2SO4) and concentrated in vacuo. Column chromatography (SiO2; CH2Cl2) of the resulting oil and crystallization from CH2Cl2/hexane gives the title compound: mp: 94-95° C.
Quantity
54.8 g
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reactant
Reaction Step One
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180 mL
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solvent
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63.8 g
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30 mL
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reactant
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120 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 6-methoxynicotinaldehyde (3 g, 0.0219 mol) and NaOAc (3.5 g, 0.0427 mol) in HOAc (10 mL) was added a solution of bromine (1.64 mL, 0.031 mol) in HOAc (10 mL) over 30 mins via an additional funnel. The mixture was heated to 90° C. for 5 h, cooled to rt. The reaction was added iced water (100 mL), neutralized to pH=7.5 with aq. NaOH (5 N), extracted with ethyl acetate (4×50 mL), washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified via flash column using dichloromethane as an eluent. The product containing fractions were collected and concentrated to give 5-bromo-6-methoxynicotinaldehyde (1.854 g, 39% yield).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
3.5 g
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
Quantity
1.64 mL
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reactant
Reaction Step Two
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Quantity
10 mL
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three
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Quantity
100 mL
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solvent
Reaction Step Four

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